molecular formula C16H26ClNO2 B6083407 (E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride

Cat. No.: B6083407
M. Wt: 299.83 g/mol
InChI Key: JITMDOJQIJANDX-RRABGKBLSA-N
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Description

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group and a diethylbutenylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenating agent, such as bromine, to form 2-ethoxyphenoxy bromide.

    Alkylation Reaction: The 2-ethoxyphenoxy bromide is then reacted with N,N-diethylbut-2-en-1-amine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the ethoxyphenoxy intermediate and subsequent alkylation reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Salt Formation: The purified product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-ethoxyphenoxy)-N,N-diethylbutan-1-amine
  • 4-(2-methoxyphenoxy)-N,N-diethylbut-2-en-1-amine
  • 4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine

Uniqueness

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxyphenoxy group and the diethylbutenylamine moiety differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)13-9-10-14-19-16-12-8-7-11-15(16)18-6-3;/h7-12H,4-6,13-14H2,1-3H3;1H/b10-9+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMDOJQIJANDX-RRABGKBLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=CCOC1=CC=CC=C1OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C=C/COC1=CC=CC=C1OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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